(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone
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Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone
is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a bromophenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of novel compounds related to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone, exploring various synthetic routes and chemical transformations. A study by Nagaraj et al. (2018) described the synthesis of novel triazole analogues of piperazine, showcasing their antibacterial activity against human pathogens, highlighting the compound's potential as a precursor for developing antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Another research effort by Manasa et al. (2020) involved designing and synthesizing substituted triazolyl piperazinyl methanone conjugates to study their apoptosis-inducing ability and tubulin polymerization inhibition, indicating their relevance in cancer research (Manasa et al., 2020).
Biological Activities
These compounds have been examined for a range of biological activities, including antimicrobial and anticancer properties. The work by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, although not directly mentioning the exact compound , provides a context for the chemical framework's potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, the synthesis and biological evaluation of new thiazolopyrimidines by Said et al. (2004) highlighted the antimicrobial and antitumor potential of related compounds, suggesting a broad spectrum of research applications for these chemical entities (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Future Directions
The future directions for research on this compound could involve further investigation of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of various diseases . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Mechanism of Action
Target of Action
The primary target of the compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-bromobenzoyl)piperazine, also known as (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone, is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by the compound affects the cell cycle regulation pathway . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has good bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . The cellular effect is the prevention of cell proliferation, which is crucial in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-bromobenzoyl)piperazine is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHKAUTUVUUAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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